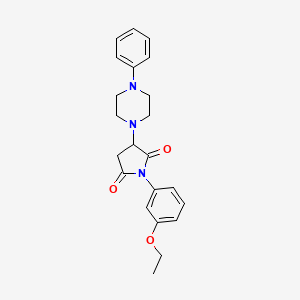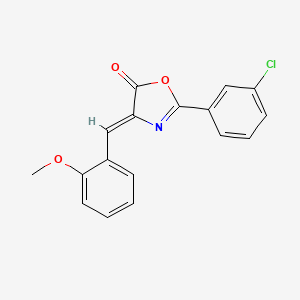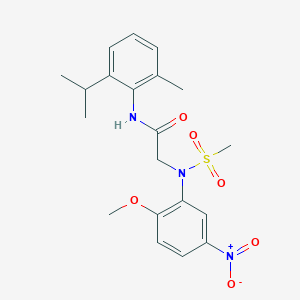![molecular formula C20H18ClF3N4O2S B5165769 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5165769.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a triazole ring, and a sulfanylacetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Attachment of the Phenyl Ring: The phenyl ring with the trifluoromethyl and chloro substituents is introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Final Assembly: The final step involves the coupling of the triazole-sulfanyl intermediate with the phenyl ring derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide, thiols, or amines are employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Pharmaceuticals: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Agriculture: It may serve as a precursor for agrochemicals such as herbicides or fungicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and triazole ring are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the triazole ring contributes to its binding affinity and specificity.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2S/c1-12-5-3-4-6-16(12)30-10-17-26-27-19(28(17)2)31-11-18(29)25-15-9-13(20(22,23)24)7-8-14(15)21/h3-9H,10-11H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOANKHRPZQBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5165692.png)
![5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5165707.png)

![N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B5165714.png)
![2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5165723.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5165725.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5165742.png)

![2-methyl-N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5165758.png)
![4-Methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one](/img/structure/B5165775.png)

![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5165789.png)

![4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5165794.png)
